molecular formula C10H14ClF2N B1484618 [2-Fluoro-3-(3-fluorophenyl)propyl](methyl)amine hydrochloride CAS No. 2098008-36-5

[2-Fluoro-3-(3-fluorophenyl)propyl](methyl)amine hydrochloride

Cat. No. B1484618
CAS RN: 2098008-36-5
M. Wt: 221.67 g/mol
InChI Key: GMIOSHIYEQRZBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(3-fluorophenyl)propylamine hydrochloride” is represented by the SMILES string FC(C=CC=C1)=C1CCCN.Cl . This string is a form of notation that encodes the molecular structure in a line of text.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    Research has focused on synthesizing related fluorophenyl compounds through various chemical reactions, including amination and cyclization processes. For instance, the synthesis of morpholine derivatives from bromo-fluorophenyl-propanones demonstrates methodologies that could be adapted for synthesizing the target compound, highlighting the role of nonproton polar solvents and divergent synthetic methods in achieving high yields (Yuan, 2012).

  • Chemical Modifications and Derivatives

    The development of fluorophenyl-amino derivatives has been explored, with studies detailing the synthesis of compounds featuring fluoro and phenyl groups attached to an amine backbone. Such research underlines the chemical versatility and potential for modification of fluorophenyl compounds, suggesting avenues for tailoring the chemical properties of the target compound for specific applications (Anderson et al., 1988).

Potential Applications

  • Biological Activity

    Investigations into similar compounds have evaluated their biological activities, including antidepressant, antibacterial, and antioxidant properties. This underscores the potential biomedical relevance of fluorophenyl-propylamine derivatives in therapeutic applications (Arutyunyan et al., 2012). The exploration of guanidinium-functionalized polymer electrolytes via fluorophenyl-amine reactions further illustrates the compound's potential in material science, particularly in the development of anion exchange polymer electrolytes (Kim et al., 2011).

  • Analytical and Synthetic Tools

    The use of fluorophenyl derivatives as reagents in the synthesis and analysis of chiral amines demonstrates the utility of such compounds in organic synthesis and analytical chemistry. This suggests potential applications of the target compound in facilitating synthetic pathways or as an analytical tool in the resolution of chiral compounds (Rodríguez-Escrich et al., 2005).

The research on related fluorophenyl-propylamine compounds indicates a broad spectrum of potential scientific applications, ranging from therapeutic uses to chemical synthesis and material science. However, specific studies directly addressing "2-Fluoro-3-(3-fluorophenyl)propylamine hydrochloride" would be necessary to fully understand its properties and applications.

Safety and Hazards

“2-Fluoro-3-(3-fluorophenyl)propylamine hydrochloride” is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) . The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-fluoro-3-(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-13-7-10(12)6-8-3-2-4-9(11)5-8;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOSHIYEQRZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC(=CC=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-3-(3-fluorophenyl)propyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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